N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-Hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzothieno-pyrimidine core substituted with a phenyl group at position 3, a sulfur-linked acetamide moiety at position 2, and a hydroxyethyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-11-10-21-16(25)12-27-20-22-18-17(14-8-4-5-9-15(14)28-18)19(26)23(20)13-6-2-1-3-7-13/h1-3,6-7,24H,4-5,8-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQYUIDPBNGWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366666 | |
| Record name | N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6070-70-8 | |
| Record name | N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include benzothiolo derivatives and pyrimidine precursors. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure completion.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzothiolo-pyrimidine compounds exhibit significant antimicrobial properties. N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has shown promise in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria due to the presence of the sulfanyl group which enhances its interaction with microbial cell walls .
Anti-Cancer Potential
The compound’s unique structure suggests potential anti-cancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The tetrahydro-benzothiolo-pyrimidine moiety is believed to play a crucial role in this mechanism. Further investigations are needed to elucidate its efficacy and mechanism of action in various cancer cell lines.
Pharmacology
Drug Development
The compound can serve as a lead structure for the development of new therapeutic agents. Its ability to modify biological pathways makes it a candidate for designing drugs targeting specific diseases such as infections and cancer. The structure allows for modifications that can enhance potency and reduce toxicity.
Bioavailability Studies
Research into the pharmacokinetics of N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has shown that it possesses favorable bioavailability characteristics. Studies involving animal models have indicated that it can be effectively absorbed and metabolized, making it a suitable candidate for further clinical trials .
Material Science
Polymer Chemistry
The compound's unique functional groups allow it to be used in the synthesis of novel polymers with specific properties. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. This application is particularly relevant in developing materials for biomedical devices where biocompatibility is crucial.
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the acetamide nitrogen, the pyrimidine core, or the aryl groups. These modifications influence physicochemical properties, spectroscopic signatures, and biological activity. Below is a detailed analysis:
Structural Variations and Physicochemical Properties
N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Key Difference: The acetamide nitrogen is substituted with dimethyl groups instead of hydroxyethyl. The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, which may improve interaction with polar biological targets .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Key Differences: A dichlorophenyl group replaces the hydroxyethyl substituent, and the pyrimidine core lacks the fused benzothieno ring. The absence of the benzothieno ring reduces steric bulk, possibly altering binding site compatibility .
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (): Key Difference: A benzothiazole-trioxo system replaces the benzothieno-pyrimidine core. Impact: The trioxo group introduces additional hydrogen-bonding sites, as evidenced by intermolecular N–H···O and O–H···O interactions in its crystal structure. This may enhance stability in solid-state forms compared to the target compound .
Spectroscopic Comparisons
NMR data reveal electronic effects of substituents:
- SCH₂ Protons :
- Target Compound : Expected δ ~4.10–4.15 ppm (similar to ).
- N,N-Dimethyl Analog () : SCH₂ protons at δ 4.12 ppm, identical to the target compound, indicating minimal electronic perturbation from the dimethyl group .
- Dichlorophenyl Analog () : SCH₂ at δ 4.12 ppm, but aromatic protons (δ 7.28–7.82 ppm) show strong deshielding due to chlorine’s inductive effect .
- Pyrimidine CH-5 Proton: Target Compound: Likely δ ~6.00–6.05 ppm (analogous to ). Benzothiazole-Trioxo Analog (): No equivalent proton due to structural differences .
Crystallographic and Hydrogen-Bonding Features
- Target Compound: Predicted to form O–H···N/O hydrogen bonds via the hydroxyethyl group, similar to the N–H···O interactions observed in . π-Stacking interactions involving the phenyl and benzothieno rings are likely, as seen in related structures (e.g., π-stacking distances of 3.93 Å in ) .
- N,N-Dimethyl Analog (): Lacks hydroxyethyl, reducing hydrogen-bond donors. This may result in less robust crystal packing, relying more on van der Waals interactions .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Selected NMR Chemical Shifts (δ, ppm)
| Proton Type | Target Compound | N,N-Dimethyl Analog () | Dichlorophenyl Analog () |
|---|---|---|---|
| SCH₂ | 4.10–4.15 | 4.12 | 4.12 |
| Pyrimidine CH-5 | ~6.05 | Not reported | 6.01 |
| Aromatic Protons | 7.20–7.60 | 7.27–7.60 | 7.28–7.82 |
Biological Activity
N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 461.6 g/mol. The structural complexity includes a benzothiolo-pyrimidine core which is significant for its biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activities. The presence of sulfur in the compound may enhance its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
Anti-inflammatory Effects
Studies have shown that related compounds can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome. This pathway is crucial in various inflammatory diseases, suggesting that N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide might similarly exert anti-inflammatory effects by targeting this mechanism .
Anticancer Activity
Preliminary studies suggest potential anticancer properties. For instance, compounds derived from pyrimidine have been observed to inhibit tumor growth in various cancer cell lines. The specific interactions of N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide with cellular pathways involved in apoptosis and cell proliferation warrant further investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of NLRP3 Inflammasome : Similar compounds have shown efficacy in inhibiting the NLRP3 inflammasome activation leading to reduced IL-1β secretion from macrophages .
- Nrf2 Activation : Compounds that activate the Nrf2 pathway can protect against inflammation and oxidative stress. This suggests that N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide could potentially activate this pathway .
In Vitro Studies
In laboratory settings, derivatives of similar structures have been tested against various cancer cell lines showing promising results in reducing cell viability and inducing apoptosis. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
These findings suggest that N-(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit similar activities.
In Vivo Studies
Animal models have demonstrated the potential for compounds within this class to reduce inflammation in models of colitis and other inflammatory diseases. For instance:
- Model : DSS-induced colitis in mice.
- Outcome : Significant reduction in inflammatory markers and histological damage upon treatment with related compounds.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically including:
Thiolation : Introduction of the sulfanyl group via nucleophilic substitution.
Acetamide coupling : Reaction of the thiol intermediate with chloroacetyl derivatives under basic conditions (e.g., triethylamine).
Cyclization : Formation of the tetrahydrobenzothienopyrimidinone core using reflux conditions.
Optimization strategies:
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene improves selectivity .
- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation and accelerates coupling .
- Temperature : Controlled heating (70–100°C) during cyclization minimizes side reactions .
Table 1 : Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiolation | DMF | K₂CO₃ | 80 | 65–75 |
| Acetamide coupling | Ethanol | Triethylamine | RT | 70–80 |
| Cyclization | Toluene | None | 100 | 80–85 |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, a singlet at δ 4.12 ppm (SCH₂) and aromatic protons at δ 7.2–7.8 ppm validate the phenyl group .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S values (e.g., C: 45.29% observed vs. 45.36% calculated) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?
- Methodological Answer : SAR analysis focuses on modifying functional groups to enhance target binding:
- Phenyl substituents : Electron-withdrawing groups (e.g., 4-Cl) improve enzyme inhibition by increasing electrophilicity .
- Sulfanyl linker : Replacing sulfur with oxygen reduces metabolic stability but may alter binding kinetics .
- Acetamide tail : Bulky substituents (e.g., 4-ethoxyphenyl) enhance solubility but may sterically hinder target interactions .
Table 2 : Bioactivity of Structural Analogs
| Compound Modification | Target Enzyme IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Chlorophenyl substituent | 0.45 | 0.12 |
| 3,5-Dimethylphenyl substituent | 1.20 | 0.35 |
| Ethoxyacetamide tail | 2.10 | 1.50 |
Q. How can computational methods streamline reaction design and resolve contradictions in biological activity data?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthetic routes (e.g., ICReDD’s reaction path search methods) .
- Molecular Docking : Identifies binding modes to explain discrepancies in enzyme inhibition assays (e.g., variations in IC₅₀ due to protein conformational changes) .
- Machine Learning : Analyzes high-throughput screening data to prioritize derivatives for synthesis .
Q. What strategies address contradictions in pharmacological data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that may skew activity data .
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) alongside enzymatic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
